Ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a complex organic compound notable for its potential applications in medicinal chemistry and research. The compound's molecular formula is , with a molecular weight of approximately . This compound is classified as an organic thiazole derivative, which often exhibits biological activity due to the presence of the thiazole ring and various functional groups.
The synthesis of ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate typically involves multi-step reactions that may include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate can be represented using various structural formulas:
InChI=1S/C22H19N3O2S/c1-14-4-9-19(15(2)10-14)20-13-28-21(25-20)17(11-23)12-24-18-7-5-16(6-8-18)22(26)27-3/h4-10,12-13,24H,1-3H3/b17-12+
This representation highlights the connectivity of atoms within the molecule. The compound features a thiazole ring, a cyano group, and an ethyl benzoate moiety.
Property | Value |
---|---|
Molecular Formula | C22H19N3O2S |
Molecular Weight | 389.5 g/mol |
Complexity Rating | 621 |
Ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino}benzoate can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino}benzoate is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. The thiazole moiety is known to exhibit biological activity, potentially acting as an inhibitor or modulator in various biochemical pathways.
Research indicates that compounds containing thiazole rings often demonstrate antimicrobial and anticancer properties, suggesting that this compound could have similar applications pending further investigation.
Ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino}benzoate is typically a solid at room temperature with moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide.
The compound is expected to be stable under normal laboratory conditions but may decompose upon exposure to strong acids or bases. Its reactivity profile suggests it could engage in electrophilic aromatic substitution due to the presence of electron-rich aromatic rings.
Ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino}benzoate has potential applications in:
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5